

Application Notes and Protocols: Chlorobenzene in Pesticide Manufacturing

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Compound of Interest

Compound Name: Chlorobenzene

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Introduction

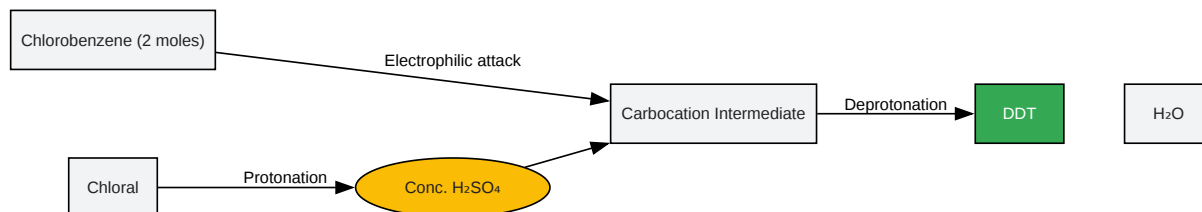
Chlorobenzene is a key aromatic intermediate in the synthesis of a variety of pesticides. Its reactivity allows for the introduction of functional groups onto the benzene ring, forming the backbone of several historically significant and specialty pesticides. This document provides detailed application notes and experimental protocols for the synthesis of three major pesticides derived from **chlorobenzene**: Dichlorodiphenyltrichloroethane (DDT), Dicofol, and Pentachloronitrobenzene (PCNB).

Dichlorodiphenyltrichloroethane (DDT) Synthesis

DDT, a potent insecticide, is synthesized via the condensation reaction of **chlorobenzene** with chloral (trichloroacetaldehyde) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.^{[1][2]}

Reaction Pathway

The synthesis of DDT from **chlorobenzene** is an electrophilic aromatic substitution reaction.^[3]



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Caption: Synthesis pathway of DDT from **chlorobenzene** and chloral.

Experimental Protocol

Materials:

- **Chlorobenzene**
- Chloral hydrate
- Concentrated sulfuric acid (98%)
- Ice
- Methanol (for recrystallization)
- Ethanol (for recrystallization)
- Methylene chloride (for recrystallization)

Procedure:

- In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve chloral hydrate in **chlorobenzene**.
- Cool the mixture in an ice bath to 0-5°C.[4]

- Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature between 0-20°C.[2]
- After the addition of sulfuric acid, continue stirring the mixture for 3 to 6 hours, allowing the temperature to slowly rise to 20-25°C.[2]
- Pour the reaction mixture over chipped ice to quench the reaction.[5]
- Filter the crude solid DDT and wash it thoroughly with cold water to remove any remaining acid.[2]
- Purify the crude DDT by recrystallization from cold methanol or a 2:1 mixture of ethanol and methylene chloride.[5][6]
- Dry the purified DDT crystals.

Quantitative Data

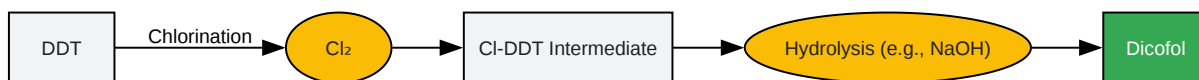
Parameter	Value	Reference
Reactant Molar Ratio	2 moles Chlorobenzene : 1 mole Chloral	[1]
Catalyst	Concentrated H ₂ SO ₄ or Chlorosulfonic acid	[2][7]
Reaction Temperature	0 - 25°C	[2][4]
Reaction Time	3 - 6 hours	[2]
Reported Yield	65 - 83%	[4][7]
Melting Point (purified)	108.5 - 109°C	

Dicofol Synthesis

Dicofol is a miticide that is structurally similar to DDT and is synthesized from it. The process involves the chlorination of DDT followed by hydrolysis.

Reaction Pathway

The synthesis of dicofol involves a two-step process starting from DDT.



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Caption: Synthesis pathway of Dicofol from DDT.

Experimental Protocol

Materials:

- Technical grade DDT
- Chlorine gas
- Sodium hydroxide solution (46%)
- p-Toluenesulfonic acid
- Isobutanol (for recrystallization)
- Glacial acetic acid (for recrystallization)
- Polyethylene glycol

Procedure:

- Purification of DDT: Recrystallize technical DDT from isobutanol to obtain purified p,p'-DDT. [8]
- Chlorination of DDT: The purified p,p'-DDT is chlorinated to form p,p'-CDDT.
- Hydrolysis to Dicofol: To the p,p'-CDDT, add p-toluenesulfonic acid and heat the mixture to 145-148°C for 8-9 hours.[8] Alternatively, heat the chlorinated intermediate with a 46% sodium hydroxide solution.[8]

- Purification of Dicofol: The crude dicofol can be purified by recrystallization from glacial acetic acid.[8]

Quantitative Data

Parameter	Value	Reference
Starting Material	Technical DDT	[8]
Hydrolysis Agent	NaOH or Acid Catalyst	[8]
Hydrolysis Temperature	145 - 148°C (acid)	[8]
Hydrolysis Time	8 - 9 hours (acid)	[8]
Purification Solvent	Glacial Acetic Acid	[8]
Purity after Recrystallization	>99% p,p'-dicofol	[8]

Pentachloronitrobenzene (PCNB) Synthesis

PCNB is a fungicide that can be synthesized by the chlorination of nitrobenzene or the nitration of pentachlorobenzene.

Reaction Pathway

The synthesis of PCNB from nitrobenzene involves exhaustive chlorination.



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Caption: Synthesis pathway of PCNB from nitrobenzene.

Experimental Protocol (from Nitrobenzene)

Materials:

- Nitrobenzene

- Chlorine gas
- Chlorosulfuric acid
- Iodine (catalyst)

Procedure:

- In a suitable reactor, charge nitrobenzene and chlorosulfuric acid.
- Add a catalytic amount of iodine.
- Introduce chlorine gas into the stirred mixture.
- Maintain the reaction temperature between 60-70°C.[\[9\]](#)
- Continue the chlorination until the desired degree of chlorination is achieved.
- The product, PCNB, can be recovered by cooling the reaction mixture to 0-20°C to precipitate the solid, followed by filtration.[\[10\]](#)

Experimental Protocol (from Pentachlorobenzene)

Materials:

- **Pentachlorobenzene**
- Mixed nitration acid (Nitric acid and Sulfuric acid)

Procedure:

- Mix **pentachlorobenzene** with the mixed nitration acid at an initial temperature of 100-120°C.[\[11\]](#)
- Heat the reaction mixture to a temperature between 130°C and the melting point of PCNB.[\[11\]](#)
- Maintain this temperature until the nitric acid concentration is depleted to less than 1% by weight.[\[11\]](#)

- Cool the mixture to 20-80°C to recrystallize the PCNB product.[11]
- Recover the solid PCNB by filtration.[11]

Quantitative Data

Parameter	Chlorination of Nitrobenzene	Nitration of Pentachlorobenzene	Reference
Starting Material	Nitrobenzene	Pentachlorobenzene	[9][11]
Key Reagents	Cl ₂ , Chlorosulfuric Acid, I ₂	Mixed Nitration Acid	[9][11]
Reaction Temperature	60 - 70°C	100 - 140°C	[9][11]
Product Recovery	Precipitation by cooling	Recrystallization by cooling	[10][11]
Reported Yield	-	>95% by weight	[11]

Safety Precautions

The synthesis of these pesticides involves the use of hazardous materials. **Chlorobenzene**, chloral, concentrated acids, and chlorine gas are toxic and corrosive. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. The pesticides themselves are toxic and should be handled with extreme care. Due to the environmental persistence and health concerns associated with DDT and related compounds, their synthesis and use are highly regulated in many countries.[1] Researchers should be aware of and comply with all applicable regulations.

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